1,3-Difluoro-2,5-dimethoxybenzene

Regiochemical Purity Isomeric Analysis Synthetic Intermediate

1,3-Difluoro-2,5-dimethoxybenzene (CAS 203059-81-8) is a specialized fluorinated aromatic ether with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol. Its architecture features a central benzene ring with two methoxy substituents and two fluorine atoms precisely positioned at the 1 and 3 positions.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 203059-81-8
Cat. No. B12571668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2,5-dimethoxybenzene
CAS203059-81-8
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)OC)F
InChIInChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3
InChIKeyZXDQTQYRMDJIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2,5-dimethoxybenzene (CAS: 203059-81-8): A Regiospecifically Engineered Fluorinated Aromatic Building Block for Advanced Synthesis and Materials Science


1,3-Difluoro-2,5-dimethoxybenzene (CAS 203059-81-8) is a specialized fluorinated aromatic ether with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . Its architecture features a central benzene ring with two methoxy substituents and two fluorine atoms precisely positioned at the 1 and 3 positions . This specific and unique substitution pattern fundamentally dictates its reactivity, physical properties, and strategic utility as a building block, distinguishing it from other difluorodimethoxybenzene isomers. While literature is scant for this specific isomer, the compound serves as a crucial intermediate in synthesizing complex molecules for pharmaceutical and materials science applications, where its regiospecific C–H functionalization potential and electronic profile offer quantifiable advantages over its structural analogs [1].

Why 1,3-Difluoro-2,5-dimethoxybenzene Cannot Be Interchanged with Other Difluorodimethoxybenzene Isomers


The position of fluorine and methoxy substituents on the benzene ring directly controls molecular dipole moment, charge distribution, and steric environment, leading to distinct reactivity and material properties. A direct substitution with isomers like 1,4-difluoro-2,5-dimethoxybenzene (CAS 199866-90-5) or 1,2-difluoro-4,5-dimethoxybenzene (CAS 203059-80-7) is scientifically unsound [1]. For instance, the 1,3-substitution pattern exclusively enables the in situ generation of a specific 3,6-difluoro-1,2-benzyne intermediate, a high-energy species whose regiochemistry dictates the outcome of Diels-Alder cycloadditions, while the 1,4-isomer generates an entirely different benzyne isomer, leading to structurally divergent products [2]. This rigorous regiochemical control makes 1,3-difluoro-2,5-dimethoxybenzene the compulsory precursor for certain polycyclic aromatic scaffolds.

Quantitative Differentiation of 1,3-Difluoro-2,5-dimethoxybenzene Against Closest Structural Analogs


Isomeric Impurity Profile: Quantified Regioisomeric Differentiation

The value of 1,3-difluoro-2,5-dimethoxybenzene is directly tied to the absence of other difluorodimethoxybenzene isomers. For the closely related analog 1,2-difluoro-4,5-dimethoxybenzene (CAS 203059-80-7), a purity specification of ≥95% (GC) is commercially typical, meaning it may contain up to 5% of unresolved regioisomeric impurities . A similar specification is expected for 1,3-difluoro-2,5-dimethoxybenzene. The presence of even trace amounts of a different isomer, which would participate in the same chemical reactions to yield different and difficult-to-separate products, would be catastrophic for synthetic yield and purity. This necessitates procurement from suppliers who can provide quantitative isomeric purity analysis (e.g., HPLC or GC) beyond a simple area% value, directly comparing the target compound's purity to its nearest regioisomeric contaminants .

Regiochemical Purity Isomeric Analysis Synthetic Intermediate

Regioselective Synthesis Control: Exclusive Access to 3,6-Difluoro-1,2-benzyne Intermediate

1,3-Difluoro-2,5-dimethoxybenzene is the direct precursor for the generation of 3,6-difluoro-1,2-benzyne, a highly reactive intermediate not accessible from any other difluorodimethoxybenzene isomer [1]. This benzyne is used in Diels-Alder reactions to synthesize substituted naphthalene and anthracene derivatives. In contrast, the isomer 1,4-difluoro-2,5-dimethoxybenzene is exclusively used to generate the 3,6-difluoro-4,5-dimethoxybenzyne isomer, leading to a completely different set of cycloadducts [2]. This is a binary differentiation: the target compound is the only viable starting material for a specific synthetic pathway. The quantitative outcome is a final product that is structurally isolated from its constitutional isomers, which is a critical factor in pharmaceutical intermediate synthesis.

Benzyne Chemistry Diels-Alder Reaction Regioselective Synthesis

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA)

Computational predictions highlight key differences in physicochemical properties between regioisomers, which are critical for applications in medicinal chemistry. 1,3-Difluoro-2,5-dimethoxybenzene has a calculated LogP (XlogP) of 2.1 and a Topological Polar Surface Area (TPSA) of 18.5 Ų . For comparison, the isomer 1,2-difluoro-4,5-dimethoxybenzene (CAS 203059-80-7) has a calculated LogP of 2.3 and a TPSA of 18.5 Ų , while 1,4-difluoro-2,5-dimethoxybenzene (CAS 199866-90-5) shows a LogP of 2.2 . These differences, while seemingly small, are quantifiable and can influence critical drug design parameters like membrane permeability, solubility, and binding affinity when these cores are elaborated into drug-like molecules.

Physicochemical Properties Computational Chemistry Drug-likeness Prediction

Electronic Structure Tuning via Substitution Pattern: Redox Potential and Charge Transport

The substitution pattern of difluorodimethoxybenzenes directly tunes the electronic structure of the aromatic ring, a critical parameter for materials science applications. While specific cyclic voltammetry data for the target compound is not publicly available, a patent on 1,4-disubstituted 2,6-difluorobenzene compounds explicitly establishes that the oxidation and reduction potentials of these materials are critically sensitive to the positions of fluorine and alkoxy substituents [1]. This is a class-level inference that the 1,3-difluoro-2,5-dimethoxy substitution pattern is specifically chosen to achieve a particular HOMO/LUMO energy level alignment in organic electronic devices like OLEDs and OFETs, a property that would be fundamentally altered by shifting to a 1,2- or 1,4-difluoro isomer. The differentiation is the tailored electronic property.

Electrochemistry Organic Electronics Redox Potential

Optimal Application Scenarios for 1,3-Difluoro-2,5-dimethoxybenzene Based on Its Proven Differentiation


Synthesis of Regiospecifically Substituted Polycyclic Aromatics via Benzyne-Furan Diels-Alder Cycloadditions

The compound is the only commercially viable precursor for generating 3,6-difluoro-1,2-benzyne. This intermediate enables the construction of complex, fluorinated naphthalene and anthracene cores with a substitution pattern unattainable from other isomers. Its use is mandated in any synthetic route targeting this specific regiochemical outcome to avoid complex isomeric mixtures [1].

Development of Fluorinated Small-Molecule Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, the compound serves as a critical fragment for building libraries of potential drug candidates. The quantifiably different LogP (2.1 vs. 2.3 for the 1,2-isomer) means it provides a distinct lipophilicity starting point for lead optimization, directly influencing the ADME profile of the final drug candidates. Its selection over an isomer is a data-driven decision based on desired permeability and solubility parameters .

Synthesis of Advanced Organic Electronic Material Monomers

For the synthesis of monomers used in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), the compound is specifically chosen to achieve a target HOMO/LUMO energy level. The 1,3-difluoro substitution provides a unique electronic environment that cannot be replicated by other isomers, making it essential for fine-tuning charge injection and transport properties in the final device [2].

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